

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

Cat. No.: B044176

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylcyclopentane is a saturated cyclic hydrocarbon with the chemical formula C₇H₁₄. [1][2][3][4] As a cycloalkane, its properties are of interest in various fields, including organic synthesis and as a potential solvent.[1] This technical guide provides a comprehensive overview of the core physical properties of **1,1-Dimethylcyclopentane**, complete with experimental protocols and logical diagrams to illustrate key concepts.

Core Physical Properties

The physical characteristics of **1,1-Dimethylcyclopentane** are determined by its molecular structure: a five-membered carbon ring with two methyl groups attached to a single carbon atom.[1] These properties are crucial for its handling, application, and behavior in various chemical environments.

General Properties

A summary of the key identifiers and general characteristics of **1,1-Dimethylcyclopentane** is presented below.

Property	Value
Synonyms	gem-Dimethylcyclopentane, NSC 74145
CAS Number	1638-26-2
Appearance	Colorless liquid
Solubility	Insoluble in water; soluble in organic solvents

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **1,1-Dimethylcyclopentane**.

Property	Value	Unit
Molecular Formula	C ₇ H ₁₄	
Molecular Weight	98.19	g/mol
Density	0.752	g/mL
Boiling Point	88	°C
Melting Point	-70	°C
Refractive Index	1.414	
Vapor Pressure	76.2	mmHg

Experimental Protocols

The determination of the physical properties of organic compounds like **1,1-Dimethylcyclopentane** involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[5]

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube

Procedure:

- A small amount of **1,1-Dimethylcyclopentane** is placed into the small test tube.
 - The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.
 - The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the sample are at the same level.
 - The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - The Thiele tube is heated gently and slowly.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heat source is removed, and the liquid is allowed to cool.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
- [\[5\]](#)

Melting Point Determination

The melting point is the temperature at which a solid becomes a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp) or Thiele tube
- Capillary tube (sealed at one end)
- Thermometer

Procedure:

- A small amount of the solid compound is introduced into the capillary tube.
- The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube) or a melting point apparatus.
- The sample is heated slowly, at a rate of about 1-2°C per minute near the expected melting point.
- The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.^[4] For a pure compound, this range is typically narrow.^[6]

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (a specific gravity bottle)
- Analytical balance

Procedure:

- The mass of the clean, dry pycnometer is accurately measured.
- The pycnometer is filled with **1,1-Dimethylcyclopentane**, and the mass is measured again.
- The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

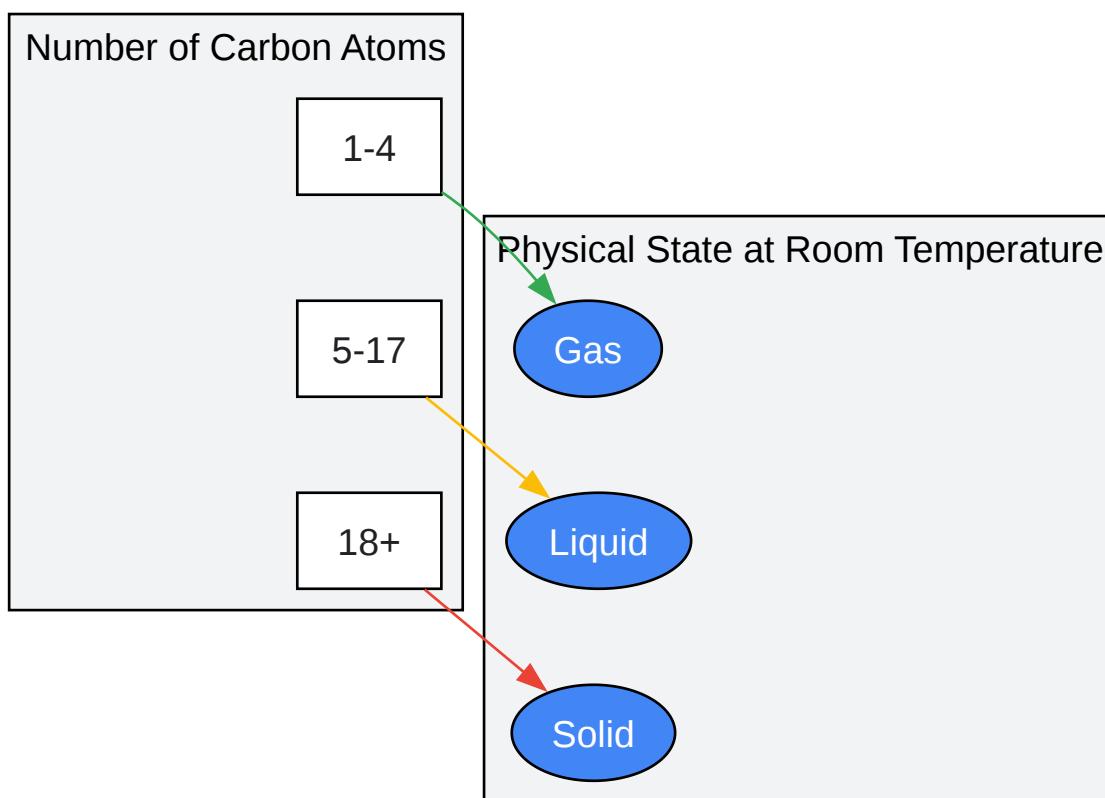
- The density of **1,1-Dimethylcyclopentane** is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

- Abbe refractometer

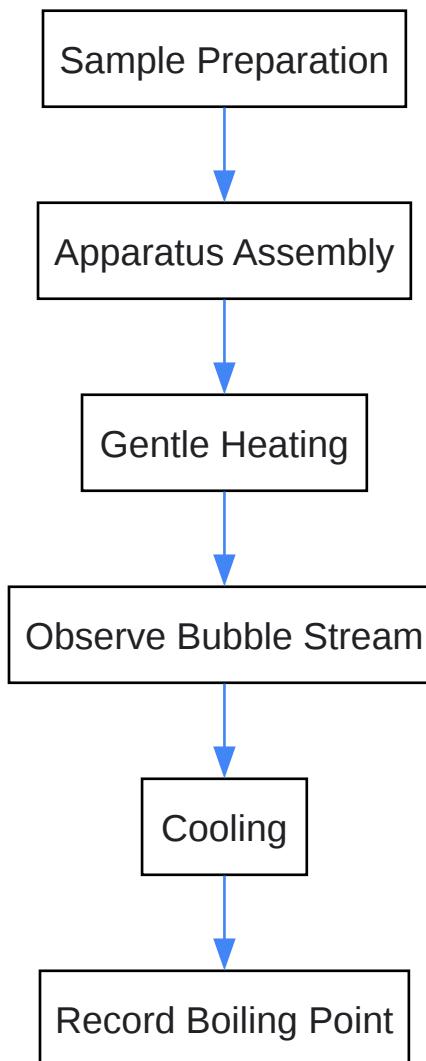

Procedure:

- A few drops of **1,1-Dimethylcyclopentane** are placed on the prism of the Abbe refractometer.
- The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and noted as the refractive index is temperature-dependent.

Visualizations

Relationship Between Alkane Structure and Physical State

The physical state of alkanes at room temperature is directly related to the number of carbon atoms in their structure, which influences the strength of the intermolecular van der Waals forces.

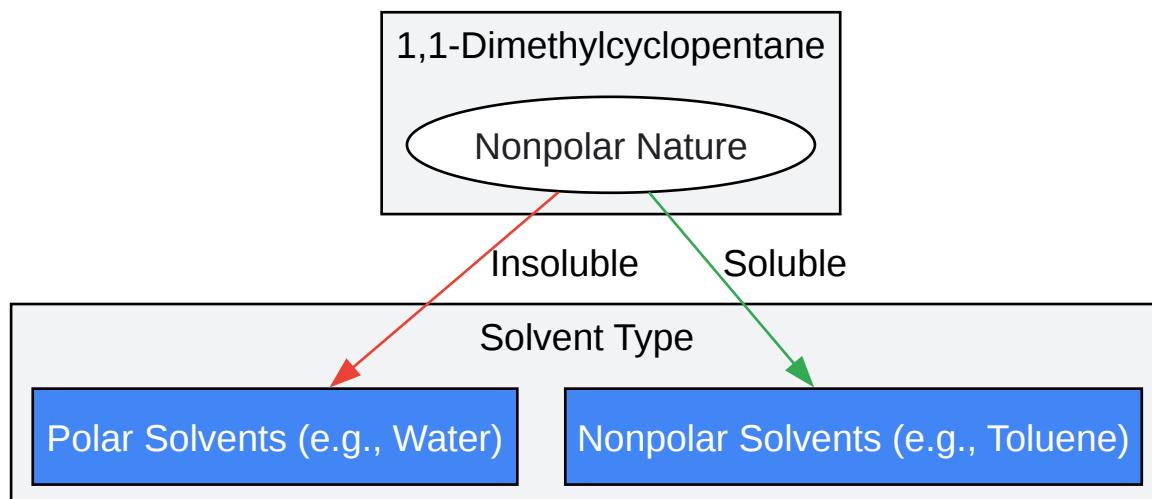


[Click to download full resolution via product page](#)

Caption: Correlation between the number of carbon atoms in alkanes and their physical state.

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid using the capillary method.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of a liquid's boiling point.

Solubility Principle of 1,1-Dimethylcyclopentane

The solubility of a substance is governed by the principle of "like dissolves like." **1,1-Dimethylcyclopentane**, being a nonpolar molecule, exhibits specific solubility characteristics.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **1,1-Dimethylcyclopentane**'s solubility based on its polarity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1,1-Dimethylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044176#1-1-dimethylcyclopentane-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com